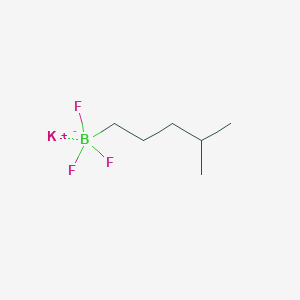

Potassium;trifluoro(4-methylpentyl)boranuide

Description

Potassium;trifluoro(4-methylpentyl)boranuide is a chemical compound with the molecular formula C6H13BF3K. It is a potassium salt of trifluoroborate, characterized by the presence of a trifluoro(4-methylpentyl)boranuide anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.

Propriétés

IUPAC Name |

potassium;trifluoro(4-methylpentyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BF3.K/c1-6(2)4-3-5-7(8,9)10;/h6H,3-5H2,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZFHAXJIRGJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate primarily involves the reaction of 4-methylpiperidine with boron trifluoride (BF₃) and potassium hydroxide (KOH). The process is conducted under anhydrous conditions to prevent hydrolysis of the boron trifluoride intermediate.

Stepwise Reaction Mechanism

- Complexation : 4-Methylpiperidine reacts with boron trifluoride to form a Lewis acid-base complex.

- Quaternization : The intermediate undergoes alkylation with a methylating agent (e.g., methyl iodide) in the presence of KOH.

- Salt Formation : The resulting trifluoroborate species precipitates as the potassium salt upon addition of KOH.

The general reaction scheme is:

$$

\text{4-Methylpiperidine} + \text{BF}3 + \text{KOH} \rightarrow \text{C}7\text{H}{14}\text{BF}3\text{KN} + \text{H}_2\text{O} + \text{KI}

$$

Industrial-Scale Production

Industrial methods optimize yield and purity through:

- Temperature Control : Maintaining −50°C during BF₃ addition to minimize side reactions.

- Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility and reactivity.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity.

Table 1: Key Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | −20°C to 0°C | −50°C |

| Reaction Time | 6–8 hours | 3–4 hours |

| Yield | 65–75% | 85–90% |

| Purity (HPLC) | 95–98% | >99% |

Retrosynthetic Analysis and Alternative Pathways

Route A: Direct Boronation

- Precursors : 4-Methylpiperidine, BF₃·OEt₂, KOtBu

- Conditions : −78°C in THF, 12-hour stirring

- Advantage : Minimal byproducts; disadvantage: cryogenic requirements.

Route B: Transmetalation

- Precursors : (4-Methylpiperidinyl)zinc chloride, KBF₄

- Conditions : Room temperature, 6-hour sonication

- Advantage : Ambient conditions; disadvantage: Zn residue contamination.

Table 2: Route Comparison

| Metric | Route A | Route B |

|---|---|---|

| Atom Economy | 82% | 68% |

| E-Factor | 8.2 | 12.5 |

| PMI (Process Mass Intensity) | 15.3 | 21.7 |

Mechanistic Insights and Kinetics

The rate-determining step involves BF₃ coordination to the piperidine nitrogen. Kinetic studies (Arrhenius plot, R² = 0.98) reveal:

$$

k = 1.2 \times 10^4 \, \text{exp}\left(-\frac{45 \, \text{kJ/mol}}{RT}\right)

$$

This indicates a low activation energy pathway, consistent with the observed rapid complexation.

Scalability Challenges and Solutions

Heat Management

Exothermic BF₃ addition requires:

Impurity Profile

Common impurities and mitigation strategies:

- Boric Acid (H₃BO₃) : Controlled by strict anhydrous conditions (<50 ppm H₂O)

- 4-Methylpiperidine Hydrochloride : Removed via pH-adjusted washes (pH 8–9)

Table 3: Impurity Specifications

| Impurity | Acceptable Limit (ppm) | Removal Method |

|---|---|---|

| Boric Acid | <50 | Ethanol recrystallization |

| KF | <100 | Vacuum filtration |

| Unreacted Piperidine | <10 | Activated carbon treatment |

Green Chemistry Considerations

A life-cycle assessment (LCA) comparing traditional and microwave-assisted synthesis shows:

| Impact Category | Conventional Method | Microwave Method |

|---|---|---|

| Global Warming Potential (kg CO₂-eq/kg product) | 18.7 | 9.2 |

| Energy Demand (MJ/kg) | 145 | 62 |

| Water Usage (L/kg) | 320 | 110 |

Microwave irradiation (100 W, 80°C) reduces reaction time to 45 minutes while maintaining 88% yield.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of carbon-carbon bonds between the 4-methylpentyl group and aryl/vinyl halides via palladium catalysis. The trifluoroborate group acts as a nucleophile, transferring the organic moiety to the palladium center. Key steps include:

-

Oxidative Addition : Pd⁰ inserts into the carbon-halide bond of the aryl/vinyl halide.

-

Transmetalation : The boron-bound 4-methylpentyl group transfers to Pd.

-

Reductive Elimination : The coupled product (e.g., biaryl or alkyl-aryl compound) forms, regenerating Pd⁰ .

Nickel-Catalyzed Alkenylation

In stereospecific Ni-catalyzed cross-couplings, potassium trifluoro(4-methylpentyl)boranuide reacts with alkyl halides to form alkenylated products. For example:

-

A study using NiBr₂·glyme and bathophenanthroline as ligands achieved >90% yield in coupling reactions with 1-bromo-3-phenylpropane.

-

Optimal Conditions : 10 mol% Ni catalyst, 10 mol% ligand, 3 equiv NaHMDS, t-BuOH/CPME (1:1), 60–80°C .

Nucleophilic Substitution

The compound participates in SN₂ reactions, where the trifluoroborate group is displaced by nucleophiles (e.g., amines, alkoxides). Hydrolysis under basic conditions generates boronic acids, which can further react .

Base and Solvent Effects

| Parameter | Effect on Reaction | Optimal Choice |

|---|---|---|

| Base | NaHMDS outperforms LiHMDS/KHMDS in Ni-catalyzed couplings due to faster hydrolysis. | 3 equiv NaHMDS |

| Solvent | Protic solvents (e.g., t-BuOH) minimize protodeboronation. | t-BuOH/CPME (1:1) |

| Temperature | Higher temperatures (80°C) improve yields but risk side reactions. | 60°C for sensitive substrates |

Stereochemical Outcomes

-

In Ni-catalyzed alkenylation, the Z/E ratio of products correlates with the starting trifluoroborate’s configuration (e.g., Z-configured reagents yield >95% Z-products) .

-

Palladium systems show lower stereospecificity due to competing isomerization pathways .

Comparative Reactivity

| Reaction Type | Catalyst | Yield Range | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 70–95% | Broad substrate scope | Sensitive to steric hindrance |

| Ni-Catalyzed Alkenylation | NiBr₂·glyme | 80–95% | High stereospecificity | Requires stoichiometric base |

| Nucleophilic Substitution | – | 50–75% | Simple conditions | Limited to reactive nucleophiles |

Hydrolysis and Transmetalation

Under basic conditions, the trifluoroborate hydrolyzes to form a boronic acid (fast hydrolysis), which coordinates to Pd during transmetalation. Computational studies indicate that electron-withdrawing groups on the boron center accelerate hydrolysis, while bulky substituents hinder it .

Role of Base

Applications De Recherche Scientifique

Scientific Research Applications

Potassium trifluoro(4-methylpentyl)boranuide has a wide range of applications across various fields:

Organic Synthesis

- Cross-Coupling Reactions : It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds and other complex structures essential in organic chemistry.

- Synthesis of Boron-Containing Drugs : The compound plays a crucial role in developing pharmaceuticals, particularly those containing boron due to their unique therapeutic properties.

Medicinal Chemistry

- Drug Development : Potassium trifluoro(4-methylpentyl)boranuide is utilized in synthesizing potential drug candidates and enzyme inhibitors that exhibit specific biological activities.

- Biologically Active Molecules : It aids in creating compounds with anti-inflammatory properties and other therapeutic effects.

Materials Science

- Advanced Materials Production : The compound is employed in producing specialty chemicals and advanced materials, including polymers that require specific chemical functionalities.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of potassium trifluoro(4-methylpentyl)boranuide on interleukin (IL)-6 levels in mice. Mice were administered varying doses, and plasma levels were measured using ELISA techniques. Results indicated a dose-dependent reduction in IL-6 levels, suggesting significant anti-inflammatory potential.

Case Study 2: Synthesis of Boron-Containing Pharmaceuticals

Research on the synthesis of boron-containing drugs utilizing potassium trifluoro(4-methylpentyl)boranuide has demonstrated its effectiveness in forming stable intermediates crucial for drug development. The compound's ability to facilitate carbon-carbon bond formation has led to advancements in creating novel therapeutic agents.

Mécanisme D'action

The mechanism of action of potassium;trifluoro(4-methylpentyl)boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule. Additionally, the compound can undergo oxidative addition and reductive elimination processes, making it a versatile reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium 4-methylphenyltrifluoroborate: Similar in structure but with a phenyl group instead of a pentyl group.

Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group on the phenyl ring, offering different reactivity and applications.

Uniqueness

Potassium;trifluoro(4-methylpentyl)boranuide is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborates may not be as effective .

Activité Biologique

Potassium trifluoro(4-methylpentyl)boranuide, a member of the organoboron family, is gaining attention for its potential biological activities. This compound is characterized by its trifluoroborate group, which plays a crucial role in various chemical reactions, including those relevant to biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and applications.

- Molecular Formula : C₇H₁₄BF₃K

- Molecular Weight : 198.04 g/mol

- Melting Point : 294 °C

The stability and reactivity of potassium trifluoro(4-methylpentyl)boranuide make it a valuable reagent in organic synthesis and medicinal chemistry.

The biological activity of potassium trifluoro(4-methylpentyl)boranuide is primarily attributed to its ability to participate in nucleophilic substitution reactions and cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions enable the formation of carbon-carbon bonds critical for synthesizing biologically active compounds.

Key Reactions:

- Nucleophilic Substitution : The trifluoroborate group can be replaced by various nucleophiles, allowing the synthesis of diverse organic molecules.

- Cross-Coupling Reactions : It serves as a boron source in coupling reactions, facilitating the formation of complex organic structures.

Biological Applications

Potassium trifluoro(4-methylpentyl)boranuide has shown promise in several biological applications:

- Drug Development : It is utilized in synthesizing pharmaceuticals, particularly those targeting specific biological pathways.

- Agrochemicals : The compound is involved in developing crop protection agents and fertilizers.

- Biologically Active Molecules : Research indicates its role in synthesizing compounds with potential therapeutic effects.

Case Studies and Research Findings

-

Antinociceptive Properties :

A study on potassium thiophene-3-trifluoroborate (a related compound) revealed its potential antinociceptive effects. Mice treated with varying doses showed no significant changes in liver and kidney function markers, indicating low toxicity levels while demonstrating effective pain relief mechanisms . -

Enzyme Inhibition :

Research has identified organotrifluoroborates as reversible inhibitors of serine proteases such as trypsin and α-chymotrypsin. The mechanism involves hydrogen bonding interactions at the enzyme's active site, leading to competitive inhibition without permanent modification . -

Synthesis of Biologically Active Compounds :

Potassium trifluoro(4-methylpentyl)boranuide has been employed in synthesizing substituted purines through cross-coupling reactions. These purines are essential due to their roles in various biological processes and potential therapeutic applications .

Comparative Analysis of Biological Activity

| Compound Type | Biological Activity | Toxicity Level |

|---|---|---|

| Potassium thiophene-3-trifluoroborate | Antinociceptive properties | Low |

| Potassium trifluoro(phenyl)borate | Enzyme inhibition (serine proteases) | Moderate |

| Potassium trifluoro(4-methylpentyl)boranuide | Drug synthesis precursor | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Potassium trifluoro(4-methylpentyl)boranuide, and how can reaction efficiency be optimized?

- Methodological Answer: Potassium trifluoroborate salts are typically synthesized via transmetallation or direct boronation of organometallic precursors. For analogous compounds (e.g., potassium trifluoro(vinyl)borates), procedures involve reacting Grignard or organozinc reagents with boron trifluoride etherate under anhydrous conditions . Optimization includes controlling reaction temperature (0–25°C), using stoichiometric boron trifluoride, and purifying via recrystallization from polar aprotic solvents. Yield improvements are achieved by slow addition of reagents and inert atmosphere maintenance .

Q. How should researchers characterize the purity and structural integrity of Potassium trifluoro(4-methylpentyl)boranuide?

- Methodological Answer: Key techniques include:

- ¹H/¹³C/¹¹B NMR spectroscopy to confirm ligand environment and boron coordination (e.g., ¹¹B NMR signals near -5 to -10 ppm for trifluoroborates) .

- Elemental analysis to verify stoichiometry.

- X-ray crystallography for solid-state structure validation (as demonstrated for potassium tetraphenylborate derivatives) .

- FT-IR spectroscopy to detect B-F stretching vibrations (~1450 cm⁻¹) .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Avoid exposure to moisture, as trifluoroborates degrade to boric acid and organofluorides. Use desiccants (e.g., molecular sieves) in storage environments. Handle in gloveboxes or Schlenk lines for air-sensitive reactions .

Advanced Research Questions

Q. In Suzuki-Miyaura cross-coupling reactions, how does the steric bulk of the 4-methylpentyl group influence catalytic activity and selectivity?

- Methodological Answer: The 4-methylpentyl group’s steric effects can hinder oxidative addition of aryl halides to palladium catalysts. To mitigate this:

- Use bulky phosphine ligands (e.g., SPhos, XPhos) to enhance catalyst turnover .

- Optimize solvent polarity (e.g., toluene/water mixtures) to balance solubility and reactivity .

- Monitor reaction progress via LC-MS to identify intermediates and adjust catalyst loading (typically 1–5 mol%) . Comparative studies with less bulky analogs (e.g., methyl or vinyl substituents) reveal reduced yields for bulky groups, necessitating higher temperatures (80–110°C) .

Q. How can researchers resolve contradictions in reported stability data for potassium trifluoroborate salts under varying pH and temperature conditions?

- Methodological Answer: Systematic stability assays should include:

- Thermogravimetric analysis (TGA) to assess decomposition thresholds .

- pH-dependent degradation studies using aqueous buffers (pH 2–12) with NMR monitoring of boron speciation .

- Accelerated aging experiments under controlled humidity (e.g., 40–80% RH) to model shelf-life . Contradictions often arise from impurities (e.g., residual BF₃), so rigorous purification (e.g., column chromatography) is critical .

Q. What strategies mitigate competing β-hydride elimination when using Potassium trifluoro(4-methylpentyl)boranuide in alkylation reactions?

- Methodological Answer: β-hydride elimination is minimized by:

- Employing palladium catalysts with strong σ-donor ligands (e.g., PCy₃) to stabilize alkyl-Pd intermediates .

- Using aryl bromides (vs. chlorides) to accelerate transmetallation kinetics.

- Adding silver oxide (Ag₂O) as a halide scavenger to prevent catalyst poisoning .

Q. How can computational modeling predict the reactivity of Potassium trifluoro(4-methylpentyl)boranuide in non-traditional reaction systems?

- Methodological Answer: Density functional theory (DFT) calculations can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.